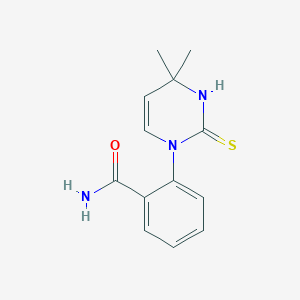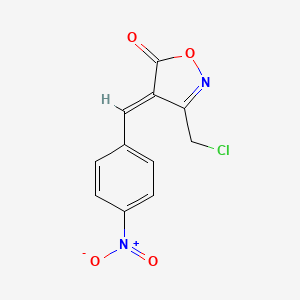
(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, or 4E-4-4-Br-3-Cl-isoxazol-5(4H)-one, is an isoxazolone compound that has been studied for its unique chemical and biological properties. It has been used in a variety of scientific research applications, including drug synthesis and enzyme inhibition.
科学的研究の応用
Crystallographic and Theoretical Studies
A study by Brancatelli et al. (2011) focused on crystallographic and theoretical investigations of similar arylidene-isoxazolone compounds. The research detailed the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps, highlighting the utility of these compounds in understanding molecular structures and interactions (Brancatelli et al., 2011).
Green and Efficient Synthesis
Pourmousavi et al. (2018) described a green and efficient synthesis of isoxazol-5(4H)-one derivatives, emphasizing the environmental benefits of this process. The study also explored the structural parameters and molecular properties of these compounds, which are significant for pharmaceutical and agricultural applications (Pourmousavi et al., 2018).
Biomedical Applications
Ryzhkova et al. (2020) investigated an electrochemically induced transformation involving a similar compound, 3-(4-bromophenyl)isoxazol-5(4H)-one. The study revealed potential biomedical applications, particularly for regulating inflammatory diseases, as inferred from docking studies (Ryzhkova et al., 2020).
Catalysis in Synthesis
A study by Mosallanezhad and Kiyani (2019) highlighted the use of salicylic acid as a catalyst for synthesizing derivatives of isoxazole-5(4H)-ones. This work demonstrates the potential of using these compounds as synthetic precursors in various industries, including pharmaceuticals and agriculture (Mosallanezhad and Kiyani, 2019).
Photophysics and Photochemistry
Hsieh et al. (2011) conducted a study on an analogue of the GFP (Green Fluorescent Protein) chromophore, which shares structural similarities with (4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one. The research provides insights into the photophysics and photochemistry of such compounds, which are critical for understanding molecular devices and solar cell applications (Hsieh et al., 2011).
特性
IUPAC Name |
(4E)-4-[(4-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-8-3-1-7(2-4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCDYHBEOIULH-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Oxo-2-{[4-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid](/img/structure/B1326852.png)
![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326858.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326859.png)
![[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326860.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1326864.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326865.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)
![[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326873.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326874.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326876.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)
![{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326882.png)

